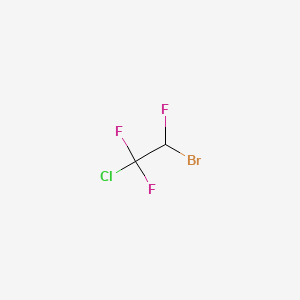

2-Bromo-1-chloro-1,1,2-trifluoroethane

Description

Overview of Polyhalogenated Ethanes in Organic Synthesis and Environmental Chemistry

Polyhalogenated ethanes are ethane (B1197151) molecules in which multiple hydrogen atoms have been substituted by halogen atoms (fluorine, chlorine, bromine, or iodine). ncert.nic.inpw.live These compounds are significant in organic synthesis, where they serve as versatile solvents for non-polar substances and as key starting materials for creating a wide array of other organic molecules. ncert.nic.indrishtiias.com The presence of different halogens on the same carbon skeleton introduces specific reactivity, allowing for selective chemical transformations. For instance, the carbon-halogen bond is a functional group where nucleophilic substitution reactions can occur, making haloalkanes valuable precursors in synthesizing more complex molecules. ncert.nic.inbyjus.com

From an environmental perspective, polyhalogenated compounds, particularly chlorofluorocarbons (CFCs), have been scrutinized for their impact on the Earth's atmosphere. libretexts.org Halogenated compounds can be persistent in the environment due to their resistance to natural degradation processes. drishtiias.com Some halogen-substituted organic compounds are widespread in nature, with over 5000 organohalides identified in marine organisms like algae. pressbooks.pub The study of their environmental fate, including atmospheric reactions and potential for ozone depletion, is a critical area of environmental chemistry. taylorandfrancis.com For example, the presence of a bromine atom in a haloalkane can make it a more efficient catalyst for ozone destruction than chlorine. taylorandfrancis.com

Historical Context of Halogenated Alkanes in Chemical Development

The history of halogenated alkanes is intertwined with major technological and medical advancements of the 20th century. Initially, simple chlorinated hydrocarbons like carbon tetrachloride and chloroform (B151607) saw widespread use as solvents and, in the case of chloroform, as an early anesthetic. libretexts.orglibretexts.org However, their utility was often tempered by toxicity concerns. libretexts.orgnih.gov

The quest for more stable and less flammable compounds led to the development of fluorocarbons and chlorofluorocarbons (CFCs) during World War II for specialized applications, including stable plastics and lubricants. libretexts.org A significant development in medicine was the introduction of non-flammable, halogenated inhalation anesthetics. nih.gov Halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane), introduced in 1956, rapidly replaced flammable anesthetics like ether due to its improved properties. taylorandfrancis.comnih.gov This spurred extensive research into other fluorinated and halogenated hydrocarbons for anesthetic and other applications. ncert.nic.intaylorandfrancis.com The development of these compounds highlights a historical trend in chemical research: the targeted modification of molecular structures to achieve specific desirable properties. google.com

Significance of 2-Bromo-1-chloro-1,1,2-trifluoroethane as a Research Target

This compound, an isomer of the well-known anesthetic halothane, is a significant research target for several reasons. taylorandfrancis.comnih.gov Its primary importance lies in the field of physical and thermochemistry. Detailed studies have been conducted to determine its fundamental thermodynamic properties, such as its enthalpy of formation and enthalpy of vaporization. nist.govnist.gov This data is crucial for understanding the stability and energy characteristics of halogenated ethanes, contributing to broader chemical databases like the NIST Chemistry WebBook. nist.govnist.gov

The compound serves as a model for investigating structure-property relationships. By comparing its properties to its isomer, halothane, researchers can gain insights into how the specific placement of halogen atoms on the ethane backbone influences physical properties, chemical reactivity, and stereochemistry. ncert.nic.in Its synthesis, for example through the hydrobromination of chlorotrifluoroethene, is also a subject of study, contributing to the knowledge base of halogenation reactions. nist.govlibretexts.org The presence of C-Br, C-Cl, and C-F bonds offers a platform to study selective bond activation and functionalization, which is a key objective in synthetic chemistry.

Scope and Objectives of Research on this Haloethane Derivative

Research on this compound encompasses several key objectives aligned with the broader goals of organic and physical chemistry. ncert.nic.inpw.live A primary objective is the complete characterization of the molecule. This includes determining its structural, physical, and spectroscopic properties to build a comprehensive chemical profile. nih.gov

Key Research Objectives:

Thermochemical Analysis: A major focus has been to precisely measure its thermodynamic data, including enthalpies of formation, vaporization, and fusion, as well as heat capacity. nist.gov This information is fundamental for chemical engineering applications and for validating theoretical computational models.

Synthetic Methodology: Research aims to explore and optimize synthetic routes to produce this compound and related compounds. This involves studying reaction mechanisms, such as free-radical halogenation or addition reactions to olefins. byjus.comnist.gov

Reactivity and Mechanistic Studies: A central goal is to understand the reactivity of the different carbon-halogen bonds within the molecule. This involves investigating its behavior in various organic reactions, particularly nucleophilic substitutions, to assess its potential as a synthetic building block. ncert.nic.in

Spectroscopic Characterization: Obtaining and interpreting detailed spectroscopic data (e.g., NMR, IR, Mass Spectrometry) is crucial for unambiguous identification and for understanding the molecule's electronic and geometric structure. nih.gov

The collective aim of this research is to leverage this compound as a case study to advance the fundamental understanding of polyhalogenated alkanes. ncert.nic.inpw.live

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-bromo-2-chloro-1,1,2-trifluoroethane (B1201992) | nih.gov |

| CAS Number | 354-06-3 | nist.govnist.gov |

| Molecular Formula | C₂HBrClF₃ | nih.govnist.gov |

| Molecular Weight | 197.38 g/mol | nih.gov |

| Monoisotopic Mass | 195.89022 Da | nih.gov |

| Boiling Point (Tboil) | 324.9 K (51.75 °C) | nist.gov |

| Enthalpy of Vaporization (ΔvapH) | 45.66 kJ/mol | nist.gov |

| Enthalpy of Fusion (ΔfusH) | 4.38 kJ/mol | nist.gov |

| Melting Point (Tfus) | 146.2 K (-126.95 °C) | nist.gov |

Structure

3D Structure

Properties

CAS No. |

354-20-1 |

|---|---|

Molecular Formula |

C2HBrClF3 |

Molecular Weight |

197.38 g/mol |

IUPAC Name |

2-bromo-1-chloro-1,1,2-trifluoroethane |

InChI |

InChI=1S/C2HBrClF3/c3-1(5)2(4,6)7/h1H |

InChI Key |

PGJNMTLTRPYELM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)Cl)(F)Br |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 2 Bromo 1 Chloro 1,1,2 Trifluoroethane

Gas-Phase Bromination of 1,1,1-Trifluoro-2-chloroethane

A principal method for preparing 2-bromo-1-chloro-1,1,2-trifluoroethane is through the direct gas-phase bromination of 1,1,1-trifluoro-2-chloroethane (CF₃CH₂Cl). google.com This reaction is typically initiated by heat or ultraviolet (UV) light and proceeds via a free-radical chain mechanism. savemyexams.compressbooks.pub

The bromination of 1,1,1-trifluoro-2-chloroethane follows a classic free-radical substitution pathway, which consists of three main stages: initiation, propagation, and termination. savemyexams.compressbooks.pub

Initiation: The reaction is triggered by the homolytic cleavage of the bromine molecule (Br₂) into two highly reactive bromine radicals (Br•). This process requires energy, which is supplied by heat or UV light. savemyexams.compressbooks.pub

Br₂ + energy (heat/UV light) → 2 Br•

Propagation: This stage involves a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the 1,1,1-trifluoro-2-chloroethane molecule to form hydrogen bromide (HBr) and a 1-chloro-2,2,2-trifluoroethyl radical (•CF₃CHCl). Subsequently, this radical reacts with another bromine molecule to yield the desired product, this compound (CF₃CHBrCl), and a new bromine radical, which continues the chain reaction. savemyexams.com

Br• + CF₃CH₂Cl → HBr + •CF₃CHCl

•CF₃CHCl + Br₂ → CF₃CHBrCl + Br•

Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical molecule. This can occur in several ways, such as the recombination of two bromine radicals or the reaction of a bromine radical with a 1-chloro-2,2,2-trifluoroethyl radical. savemyexams.com

Br• + Br• → Br₂

•CF₃CHCl + Br• → CF₃CHBrCl

The efficiency and selectivity of the gas-phase bromination are highly dependent on the reaction temperature and the molar ratio of the reactants. google.com The reaction is typically conducted by passing a mixture of 1,1,1-trifluoro-2-chloroethane and bromine through a heated reaction tube, often made of quartz. google.com

Optimal yields are achieved within a specific temperature range of 350°C to 600°C, with a preferred range of 425°C to 475°C. google.com At temperatures around 350°C, the reaction proceeds, but the conversion rate is low, leaving a significant amount of unreacted starting material. google.com Conversely, excessively high temperatures, such as those around 600°C, can lead to undesirable side reactions. google.com

The molar ratio of 1,1,1-trifluoro-2-chloroethane to bromine is also a critical parameter. A molar ratio in the range of 1.5:1 to 2:1 is preferred. google.com Increasing the proportion of 1,1,1-trifluoro-2-chloroethane relative to bromine has an effect similar to lowering the reaction temperature, helping to control the extent of bromination. google.com In one example, a yield of 73.2% based on the consumed trifluorochloroethane was reported. google.com

| Parameter | General Range | Preferred Range |

|---|---|---|

| Temperature | 350 - 600 °C | 425 - 475 °C |

| Molar Ratio (CF₃CH₂Cl : Br₂) | - | 1.5:1 to 2:1 |

A key challenge in the synthesis is to maximize the selectivity towards the desired mono-brominated product while minimizing the formation of byproducts. google.com High temperatures or an excessive concentration of bromine can lead to overbromination, resulting in the formation of higher brominated compounds. google.com Another significant side reaction is the replacement of the chlorine atom by bromine. google.com

Gas-Phase Chlorination of 1,1,1-Trifluoro-2-bromoethane

An alternative synthetic route to this compound is the gas-phase chlorination of 1,1,1-trifluoro-2-bromoethane (CF₃CH₂Br). google.com This process also operates via a free-radical mechanism, similar to the bromination route.

In general, chlorination reactions are kinetically faster and less selective than bromination reactions because a chlorine radical is more reactive than a bromine radical. libretexts.org The synthesis of this compound via this method is performed at temperatures ranging from 300°C to 475°C, with a preferred range of 350°C to 400°C. google.com

The molar ratio of 1,1,1-trifluoro-2-bromoethane to chlorine can vary more widely, from 5:1 to 1:1, with a preferred range of 3:1 to 2:1. google.com In a reported synthesis, a 54% yield based on the consumed trifluorobromoethane was achieved, with a 26% conversion rate in a single pass through the reactor. google.com The thermodynamic favorability of chlorination drives the reaction, but the higher reactivity of chlorine radicals also presents challenges in controlling the reaction's selectivity. nih.gov

| Parameter | General Range | Preferred Range |

|---|---|---|

| Temperature | 300 - 475 °C | 350 - 400 °C |

| Molar Ratio (CF₃CH₂Br : Cl₂) | 5:1 to 1:1 | 3:1 to 2:1 |

The primary challenges in the chlorination of 1,1,1-trifluoro-2-bromoethane are managing competitive reactions and preventing isomerization. The high reactivity of chlorine can lead to over-chlorination, producing di- or tri-chlorinated byproducts. nih.gov Furthermore, there is a risk of substitution reactions where the bromine atom is replaced by chlorine, leading to the formation of undesired chlorinated ethanes. google.com

Isomerization, the process where a compound is transformed into one of its isomers, is another potential issue in the synthesis of halogenated alkanes. britannica.com While specific data on the isomerization of this compound under these conditions is not detailed in the provided sources, the high-energy environment of gas-phase halogenation can potentially facilitate the rearrangement of atoms to form structural isomers. Mitigating these competitive pathways requires precise control over reaction temperature and reactant concentrations to favor the formation of the target molecule. google.com Lower temperatures can sometimes increase the formation of certain byproducts, such as dichloro compounds. google.com

Comparative Analysis of Synthetic Pathways

The synthesis of vicinal halofluoroalkanes, such as this compound, typically involves the addition of a halogen or hydrogen halide to a halogenated alkene. One potential synthetic route for this compound is the addition of hydrogen bromide across the double bond of chlorotrifluoroethene. nist.gov

Alternative pathways common for preparing compounds with adjacent, differing halogen atoms (vicinal dihalides) can be conceptually considered, although specific applications to produce this compound are not detailed in available literature. These generalized methods often include:

Halogenation of a Fluoroalkene: This would involve the electrophilic addition of a brominating agent to a chloro-substituted fluoroethene.

Dehydrohalogenation of a Polyhalogenated Alkane: A multi-step process could involve creating a dihaloalkane and then performing elimination reactions to achieve the desired substitution pattern. libretexts.orgbyjus.com

A comparative analysis is limited due to the lack of published, competing methodologies for this specific molecule.

Yield Optimization and Process Scalability in Laboratory Synthesis

Information regarding the optimization of yield and the scalability of laboratory synthesis for this compound is not available in the reviewed literature. However, general principles for analogous reactions, such as the synthesis of its isomer Halothane (B1672932), can offer insights. For instance, the synthesis of Halothane via the bromination of 2-chloro-1,1,1-trifluoroethane (B1216089) is a high-temperature gas-phase reaction. google.com

For a hypothetical laboratory synthesis, optimization would involve a systematic study of several parameters.

Key Optimization Parameters:

| Parameter | Objective and Considerations |

| Temperature | Reaction temperature can significantly influence reaction rate and the formation of byproducts. For gas-phase halogenations, temperatures are often high (e.g., >350°C), but must be controlled to prevent over-bromination or decomposition. google.com |

| Molar Ratio | Adjusting the ratio of reactants (e.g., alkene to hydrogen bromide) is crucial for maximizing the conversion of the limiting reagent and minimizing unreacted starting materials. |

| Catalyst | While not explicitly documented for this synthesis, catalysts are often used in halogenation reactions to improve selectivity and yield under milder conditions. |

| Reaction Time | Sufficient time is needed for the reaction to proceed to completion, but extended times can lead to the formation of undesirable side products. |

Process scalability from a laboratory setting to a larger scale would depend heavily on the specific pathway chosen. Gas-phase reactions, while common in industrial settings, can be challenging to scale down to a typical lab environment. Liquid-phase reactions are often more straightforward to scale up from benchtop glassware to pilot-plant reactors.

Purity Assessment of Synthesized this compound

Following synthesis, the crude product would require purification and subsequent analysis to confirm its identity and purity. Standard techniques for volatile organic compounds would be employed.

Purification and Purity Analysis Workflow:

Initial Work-up: The reaction mixture would likely be washed with water and a basic solution (e.g., aqueous sodium hydroxide) to remove unreacted acids and other water-soluble impurities. google.com

Drying and Distillation: The organic layer would be dried using a suitable agent, followed by fractional distillation to separate the desired product from byproducts and unreacted starting materials based on boiling points.

Purity Confirmation: The purity of the final product is typically determined using analytical techniques. Gas Chromatography (GC) is a primary method for assessing the purity of volatile compounds, with commercial suppliers often guaranteeing purity levels of ≥98% or ≥99% based on GC analysis. scbt.com

Analytical Techniques for Purity Assessment:

| Analytical Method | Information Provided |

| Gas Chromatography (GC) | Determines the percentage of the target compound in the sample and identifies the presence and relative amounts of any volatile impurities. |

| Mass Spectrometry (MS) | When coupled with GC (GC-MS), it helps to identify the chemical structure of the main product and any impurities by analyzing their mass-to-charge ratio and fragmentation patterns. |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy would be used to confirm the precise structure of the molecule, ensuring the correct isomeric form has been synthesized. |

| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 Chloro 1,1,2 Trifluoroethane

Nucleophilic Substitution Reactions of Halogen Atoms

The presence of both bromine and chlorine atoms on the same carbon in 2-bromo-1-chloro-1,1,2-trifluoroethane provides two potential sites for nucleophilic attack. The significant electronegativity of the fluorine atoms on the adjacent carbon influences the electron distribution across the molecule, rendering the C-Br and C-Cl bonds susceptible to cleavage by nucleophiles.

Reactivity with Various Nucleophiles for Derivatization

This compound can be derivatized through reactions with various nucleophiles. A notable example is its reaction with phenols in the presence of a base like potassium hydroxide (B78521) (KOH). This reaction leads to the formation of aryl fluoroalkenyl ethers. nih.govbeilstein-journals.org The process is not a simple substitution; it involves a more complex mechanism initiated by dehydrofluorination to form a reactive intermediate.

A study demonstrated the synthesis of a series of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through a base-mediated reaction between phenols and this compound. nih.gov This method proved to be efficient for creating structurally unique and highly functionalized ethers without the need for transition-metal catalysts. nih.gov The reaction conditions can be optimized by adjusting the base, solvent, and temperature to achieve good yields of the desired ether products. For instance, using potassium hydroxide as the base and dimethyl ether (DME) as the solvent at 80°C provides favorable conditions for the reaction. beilstein-journals.org

The following table summarizes the synthesis of various aryl fluoroalkenyl ethers from this compound and different substituted phenols, highlighting the versatility of this reaction for derivatization.

| Phenol (B47542) Reactant | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Phenol | KOH | DME | 80 | 2-Bromo-2-chloro-1-fluoroethenyl phenyl ether | 85 | beilstein-journals.org |

| 4-Methoxyphenol | KOH | DME | 80 | 2-Bromo-2-chloro-1-fluoroethenyl (4-methoxyphenyl) ether | 70 | researchgate.net |

| 4-Chlorophenol | KOH | DME | 80 | 2-Bromo-2-chloro-1-fluoroethenyl (4-chlorophenyl) ether | Not specified | beilstein-journals.org |

| 4-Iodophenol | KOH | DME | 80 | 2-Bromo-2-chloro-1-fluoroethenyl (4-iodophenyl) ether | Not specified | beilstein-journals.org |

Synthesis of Fluorinated Alcohol Derivatives via Nucleophilic Substitution

While direct nucleophilic substitution of the halogen atoms in this compound with a hydroxyl group to form a stable alcohol is not a commonly reported pathway due to the compound's propensity for elimination reactions, it serves as a building block for more complex fluorinated alcohols. The synthesis of 2,2,2-trifluoroethanol, for example, can be achieved from precursors like 2-chloro-1,1,1-trifluoroethane (B1216089) through reaction with a carboxylic acid salt and a hydroxylated compound under continuous process conditions. drugbank.com Although this is not a direct conversion from this compound, it illustrates the utility of related fluorinated ethanes in the synthesis of fluorinated alcohols.

Elimination Reactions and Olefin Formation

In the presence of a base, this compound readily undergoes elimination reactions, leading to the formation of halogenated alkenes. This reactivity is a key aspect of its chemical profile and a competing pathway to nucleophilic substitution.

Base-Mediated Dehydrohalogenation Pathways

Dehydrohalogenation of alkyl halides is a classic method for the synthesis of alkenes, and this compound is no exception. byjus.com The presence of acidic hydrogen and leaving groups (bromine and chlorine) facilitates this reaction in the presence of a base. youtube.com The reaction typically follows an E2 (elimination, bimolecular) mechanism, where the base abstracts a proton, and the leaving group departs simultaneously to form a double bond. youtube.com

In the case of this compound, the elimination of hydrogen bromide (HBr) or hydrogen chloride (HCl) can occur. The reaction with a strong base like potassium hydroxide in an alcoholic solvent is a common method to induce dehydrohalogenation. byjus.com The acidity of the hydrogen atom on the same carbon as the halogens is increased by the inductive effect of the three fluorine atoms on the adjacent carbon, making it susceptible to abstraction by a base.

Formation of Highly Electrophilic Difluoroethylene Intermediates

A significant finding in the study of the reactivity of this compound is the formation of a highly reactive difluoroethylene intermediate. beilstein-journals.org The reaction with phenols in the presence of KOH proceeds through the initial dehydrofluorination of halothane (B1672932) to generate this intermediate. beilstein-journals.org This difluoroethylene species is highly electrophilic and readily reacts with the phenoxide nucleophile.

The proposed mechanism involves the deprotonation of the phenol by KOH to form a phenoxide ion. This phenoxide then acts as a base to abstract a proton from this compound, leading to the formation of an unstable carbanion that subsequently eliminates a fluoride (B91410) ion to yield the difluoroethylene intermediate. This intermediate is then attacked by another phenoxide ion to form the final aryl fluoroalkenyl ether product. beilstein-journals.org The formation of such reactive intermediates is a key feature of the chemistry of highly halogenated alkanes. The presumed metabolite, 2-bromo-2-chloro-1,1-difluoroethylene, has been shown to be mutagenic. nih.govdoubtnut.com

Oxidation and Reduction Pathways

The metabolic fate of this compound in the body is a prime example of its susceptibility to both oxidation and reduction. These biotransformation pathways are primarily mediated by cytochrome P450 enzymes in the liver. nih.govbmj.comnih.gov

The oxidative pathway involves the metabolism of halothane to trifluoroacetic acid. bmj.comnih.gov This process is believed to be a key factor in the rare instances of halothane-induced hepatitis. bmj.comnih.gov The oxidation is primarily catalyzed by the cytochrome P450 isoform 2E1 (CYP2E1). bmj.com

The reductive pathway , which occurs under low oxygen conditions, leads to the formation of two main volatile metabolites: 2-chloro-1,1,1-trifluoroethane and 2-chloro-1,1-difluoroethene. nih.gov This pathway is catalyzed by cytochrome P450 isoforms 2A6 and 3A4. nih.gov The reductive dehalogenation involves the transfer of electrons to the halothane molecule, leading to the cleavage of the carbon-bromine bond and the formation of radical and carbanion intermediates. nih.gov

The table below summarizes the key metabolic pathways and the enzymes involved.

| Pathway | Primary Metabolites | Key Enzymes | Reference |

| Oxidative | Trifluoroacetic acid | Cytochrome P450 2E1 | bmj.com |

| Reductive | 2-chloro-1,1,1-trifluoroethane, 2-chloro-1,1-difluoroethene | Cytochrome P450 2A6, Cytochrome P450 3A4 | nih.gov |

Photochemical Reactivity and Dissociation Dynamics

The photodissociation of 1-bromo-2-chloro-1,1,2-trifluoroethane (B1201992) (represented as CBrF₂CHClF) has been investigated using photofragmentation translational spectroscopy, revealing wavelength-dependent reaction pathways. aip.org The molecule's absorption of ultraviolet (UV) light excites it to a repulsive electronic state, leading to rapid bond cleavage.

At an excitation wavelength of 193 nm, which corresponds to the nσ*(C–Br) absorption band, the dissociation proceeds exclusively through the rupture of the weaker carbon-bromine (C–Br) bond. aip.org However, at a higher energy wavelength of 157 nm, both C–Br and carbon-chlorine (C–Cl) bond ruptures are observed competitively. aip.org

Intriguingly, at 157 nm, the dissociation shows a preference for breaking the stronger C–Cl bond over the weaker C–Br bond. aip.org This counterintuitive result is a hallmark of bond-selective chemistry, where excitation is localized to a specific molecular orbital.

Interactive Data Table: Photodissociation Branching Ratios

| Excitation Wavelength (nm) | Dissociation Channel | Branching Ratio (C–Cl : C–Br) | Primary Observation |

|---|---|---|---|

| 193 | C–Br Bond Rupture | Only C-Br rupture observed | Dissociation on repulsive potential energy surface. aip.org |

The selective and competitive bond ruptures in 1-bromo-2-chloro-1,1,2-trifluoroethane are governed by the molecule's excited state potential energy surfaces. The UV absorption corresponds to the promotion of a non-bonding electron from a halogen atom (n) to an antibonding sigma orbital (σ*) associated with a carbon-halogen bond.

At 193 nm, the molecule is excited directly to the repulsive nσ*(C–Br) potential energy surface, leading to immediate and exclusive C–Br bond fission. aip.org

The scenario at 157 nm is more complex. At this wavelength, the primary excitation is to the nσ(C–Cl) surface. The preferential C–Cl bond rupture occurs directly from this surface. However, the molecule can also transition from the initially excited nσ(C–Cl) surface to the nσ*(C–Br) surface, a process known as curve crossing. This non-adiabatic transition allows for the competing C–Br bond rupture. The branching ratio between C–Cl and C–Br fission is therefore determined by the dynamics of dissociation on these coupled potential energy surfaces. aip.org Studies suggest that the C-Br bond rupture at 157 nm occurs via two distinct pathways: direct dissociation on the repulsive potential energy surface and dissociation of the vibrationally excited molecule in its ground electronic state following internal conversion. aip.org

Following the primary C–Cl or C–Br bond rupture, the resulting radical fragments can possess enough internal energy to undergo secondary dissociation. While detailed studies on the secondary dissociation of the radicals formed from 1-bromo-2-chloro-1,1,2-trifluoroethane are limited, related phenomena have been observed for its isomer, halothane. In the case of halothane, secondary dissociation of the primary radical fragments, including processes following a 1,2-fluorine migration, has been reported. acs.org Such processes are energetically demanding and are more likely to occur with higher energy photolysis, such as at 157 nm.

Radical Chemistry and Chain Reactions

Free-radical reactions of 1-bromo-2-chloro-1,1,2-trifluoroethane can be initiated by the input of energy, typically in the form of UV light or heat.

Initiation: The initiation step involves the homolytic cleavage of the weakest bond in the molecule to form two radicals. Given the relative bond strengths (C-Br < C-Cl < C-H), the carbon-bromine bond is the most likely to break first.

Reaction: CBrF₂CHClF + UV light → •CBrF₂CHF + Cl• OR CBrF₂CHClF + UV light → CClF₂CHF• + Br•

Propagation: Once formed, these highly reactive radicals can propagate a chain reaction by reacting with other molecules. A common propagation step involves the abstraction of the sole hydrogen atom from another 1-bromo-2-chloro-1,1,2-trifluoroethane molecule.

Step 1: A halogen radical (e.g., Br•) abstracts a hydrogen atom to form a stable molecule (HBr) and a new haloalkyl radical.

Reaction: CBrF₂CHClF + Br• → CBrF₂C•ClF + HBr

Step 2: The newly formed haloalkyl radical can then react with another molecule, for instance, a halogenating agent present in the system, to form a new product and regenerate a halogen radical, which continues the chain.

The specific products of such radical reactions would be highly dependent on the reaction conditions and the presence of other reagents.

Organometallic Transformations and Reagent Development

The generation of organometallic reagents from halogenated precursors is a cornerstone of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of bromine and chlorine atoms in this compound suggests the potential for its use in the formation of organometallic intermediates, such as organozinc compounds.

While direct experimental data on the formation of chlorodifluorovinylzinc reagents from this compound is not extensively detailed in the surveyed literature, the generation of related α,α-difluoro-substituted organozinc reagents is a well-established methodology. beilstein-journals.orgresearchgate.net These reagents are typically formed through the reaction of a suitable precursor with a difluorocarbene source and an organozinc compound. beilstein-journals.orgresearchgate.net

In a general approach, an organozinc compound can react with a difluorocarbene, generated from precursors like (bromodifluoromethyl)trimethylsilane (B180072) or potassium bromodifluoroacetate, to form a gem-difluorinated organozinc intermediate. beilstein-journals.orgresearchgate.net This intermediate can then be utilized in further synthetic transformations. The formation of such reagents is often performed under mild conditions. beilstein-journals.orgresearchgate.net

The selective insertion of zinc into a carbon-halogen bond is a key step in the formation of many organozinc reagents. For instance, the insertion of zinc into the carbon-bromine bond of related polyhalogenated compounds has been shown to proceed selectively, yielding thermally stable organozinc reagents. researchgate.net

Organozinc reagents are valuable intermediates in a variety of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. youtube.com These reactions involve the coupling of an organozinc compound with an organic halide or triflate in the presence of a palladium or nickel catalyst. youtube.com

The general mechanism for a palladium-catalyzed cross-coupling reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide, inserting into the carbon-halogen bond to form a palladium(II) species.

Transmetalation: The organozinc reagent transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple, and the desired product is eliminated, regenerating the palladium(0) catalyst.

While specific examples starting from this compound-derived organozinc reagents are not prevalent in the provided literature, related α,α-difluoro-substituted organozinc reagents have been successfully coupled with various electrophiles, such as 1-bromoalkynes, in the presence of a copper catalyst. beilstein-journals.orgresearchgate.net This highlights the potential of such fluorinated organozinc species in forming new carbon-carbon bonds. The reaction conditions for these couplings are generally mild, and the process can tolerate a range of functional groups. beilstein-journals.orgresearchgate.netresearchgate.net

The choice of catalyst, whether palladium or nickel, and the reaction conditions can influence the outcome and efficiency of the cross-coupling reaction. youtube.comnih.gov

Reactions with Thiol Derivatives and Sulfur-Containing Species

Thiols and their corresponding thiolates are effective nucleophiles that can participate in substitution reactions with alkyl halides. libretexts.org The reaction of this compound with thiol derivatives would be expected to proceed via an S(_N)2 mechanism, where the thiolate anion displaces one of the halogen atoms. libretexts.orgyoutube.com

Given the relative bond strengths (C-Cl vs. C-Br), the carbon-bromine bond is generally more susceptible to nucleophilic attack. Therefore, the reaction of this compound with a thiol would likely result in the formation of a thioether with the displacement of the bromide ion. libretexts.orglibretexts.org

A general representation of this reaction is as follows:

R-SH + Base → R-S R-S + Br-CH(F)-C(Cl)F(_2) → R-S-CH(F)-C(Cl)F(_2) + Br

A potential side reaction in such processes is the further reaction of the resulting thioether if other reactive sites are present, or reaction of the product thiol if the starting material contains a thiol group that can be deprotonated. libretexts.orglibretexts.org To circumvent issues like the formation of sulfide (B99878) byproducts from a second S(_N)2 reaction, thiourea (B124793) can be employed as a sulfur nucleophile, which, after initial reaction, is hydrolyzed to yield the desired thiol. libretexts.org

Derivatization and Advanced Functionalization of 2 Bromo 1 Chloro 1,1,2 Trifluoroethane

Construction of Fluoroalkenyl Ether Compounds

A significant application of 2-bromo-1-chloro-1,1,2-trifluoroethane is in the synthesis of fluoroalkenyl ether compounds. These structures are valuable intermediates in organic chemistry due to the unique properties conferred by the fluorine atoms and the potential for further chemical modification.

A direct method has been developed for the synthesis of aryl 1-fluoro-2-bromo-2-chloroalkenyl ethers. beilstein-journals.orgresearchgate.net This process involves the reaction of this compound with various phenols. beilstein-journals.orgnih.gov The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) (KOH), and yields a series of multi-halogenated alkenyl ethers in moderate to good yields. beilstein-journals.orgresearchgate.netnih.gov The resulting compounds contain fluorine, chlorine, and bromine atoms, making them highly functionalized and suitable for subsequent chemical transformations. beilstein-journals.orgnih.gov

The synthesis of both aryl 1-fluoro-2-bromo-2-chloroalkenyl ethers and aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers is achieved through base-mediated reactions with phenols. beilstein-journals.orgbeilstein-journals.orgnih.gov In these reactions, a strong base like potassium hydroxide (KOH) or sodium hydride (NaH) is used to deprotonate the phenol (B47542), generating a more nucleophilic phenoxide ion. beilstein-journals.orgnih.gov This phenoxide then reacts with this compound. beilstein-journals.org

The reaction pathway can lead to two main types of products depending on the conditions. One pathway involves the formation of a highly reactive difluoroethylene intermediate, which is generated from the reaction between halothane (B1672932) and the base. beilstein-journals.orgresearchgate.netnih.gov This intermediate then reacts with the phenoxide to yield aryl 1-fluoro-2-bromo-2-chloroalkenyl ethers. beilstein-journals.orgresearchgate.net

Alternatively, a different reaction pathway allows for the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. beilstein-journals.orgnih.govresearchgate.net This method provides structurally unique and highly functionalized compounds containing a gem-difluoroalkyl ether unit and a bromochloromethyl group. nih.govbeilstein-journals.org The reaction conditions, including the choice of base and solvent, can be optimized to favor the formation of one product over the other. beilstein-journals.orgbeilstein-journals.org For instance, the use of KOH in dimethyl ether (DME) at 80 °C has been shown to be effective for producing the alkenyl ethers. beilstein-journals.org The reaction demonstrates a broad scope, tolerating various substituents on the phenol ring. beilstein-journals.orgbeilstein-journals.org

Table 1: Synthesis of Aryl 1-Fluoro-2-bromo-2-chloroalkenyl Ethers via Base-Mediated Reaction beilstein-journals.orgnih.govresearchgate.net

This table illustrates the scope of the reaction between various substituted phenols and this compound in the presence of KOH.

| Phenol Substrate | Product | Yield (%) |

| Phenol | 2-Bromo-2-chloro-1-fluoroethenyl phenyl ether | 85 |

| 1-Naphthol | 2-Bromo-2-chloro-1-fluoroethenyl 1-naphthyl ether | 70 |

| 4-Phenylphenol | 2-Bromo-2-chloro-1-fluoroethenyl 4-biphenyl ether | 85 |

| 4-Methoxyphenol | 2-Bromo-2-chloro-1-fluoroethenyl 4-methoxyphenyl (B3050149) ether | 53 |

| 4-Iodophenol | 2-Bromo-2-chloro-1-fluoroethenyl 4-iodophenyl ether | 69 |

| 2-Iodophenol | 2-Bromo-2-chloro-1-fluoroethenyl 2-iodophenyl ether | 49 |

The synthesized aryl 1-fluoro-2-bromo-2-chloroalkenyl ethers are valuable platforms for further molecular diversification. beilstein-journals.org The presence of both bromine and chlorine atoms on the vinyl group makes these compounds suitable substrates for transition metal-catalyzed cross-coupling reactions. beilstein-journals.org Specifically, they hold potential for use in Suzuki–Miyaura couplings (reacting with boronic acids) and Sonogashira couplings (reacting with terminal alkynes). beilstein-journals.org These reactions would allow for the selective formation of new carbon-carbon bonds at the halogenated positions, enabling the construction of more complex and potentially bioactive molecular architectures. The development of palladium-catalyzed cross-coupling methods for fluorinated alcohols and aryl bromides highlights the feasibility of such transformations within fluorinated systems. nih.gov

Integration into Trifluoromethyl and Difluoromethylene Motifs as Building Blocks

This compound is a recognized building block for introducing crucial fluorinated motifs into organic molecules. beilstein-journals.orgnih.gov Specifically, it is utilized for the construction of compounds containing trifluoromethyl (CF₃) and difluoromethylene (CF₂) groups. beilstein-journals.orgnih.gov These motifs are of significant interest in medicinal and materials chemistry. nih.gov

The reaction with phenols can be controlled to produce aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers, which directly incorporates a difluoromethylene group adjacent to an ether linkage. beilstein-journals.orgresearchgate.net These products are highly functionalized, containing a gem-difluoroalkyl ether unit along with a bromochloromethyl group, which itself can be a site for further chemical modification. beilstein-journals.org The synthesis of these difluoroalkyl ethers from halothane and phenols proceeds under relatively mild conditions and is compatible with a range of phenol derivatives. beilstein-journals.org This demonstrates the utility of this compound as a precursor for molecules featuring the valuable difluoromethylene unit. beilstein-journals.orgnih.gov

Synthesis of Novel Halogenated Molecular Scaffolds

The derivatization of this compound provides a straightforward entry into novel and highly halogenated molecular scaffolds. beilstein-journals.orgbeilstein-journals.org The reactions with phenols yield multi-halogenated products, such as aryl 1-fluoro-2-bromo-2-chloroalkenyl ethers and aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers, which are themselves complex halogenated structures. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov

These products serve as versatile intermediates. beilstein-journals.org For example, the presence of multiple halogen atoms offers distinct reactivity, allowing for selective functionalization at different points in the molecule. beilstein-journals.org The resulting scaffolds are considered structurally unique and can be used in the development of new materials or as precursors for biologically active compounds. beilstein-journals.org The ability to construct these highly functionalized molecules through a simple and efficient reaction highlights the importance of this compound in synthetic fluorine chemistry. beilstein-journals.orgbeilstein-journals.org

Environmental Chemistry and Atmospheric Dynamics of 2 Bromo 1 Chloro 1,1,2 Trifluoroethane

Atmospheric Degradation Pathways and Mechanisms

The primary sink for 2-bromo-1-chloro-1,1,2-trifluoroethane in the troposphere is its reaction with hydroxyl (OH) radicals. nih.gov However, its degradation can also be influenced by photolysis, particularly in the stratosphere.

Laboratory studies simulating atmospheric conditions have been crucial in understanding the photochemical breakdown of this compound. This compound exhibits significant UV absorption in the range of 200-350 nm. nih.gov

One area of research has focused on photocatalytic oxidation as a potential method for mitigating emissions. In a laboratory setting, using a titanium dioxide (TiO₂) photocatalyst and UVC light (254 nm), approximately 99.9% of this compound (at an initial concentration of 1296 mg/m³) in the air was degraded within 35 minutes. researchgate.netmdpi.com Such studies highlight that photocatalytic degradation occurs at a much more significant rate than UV photolysis alone. mdpi.com The degradation was observed to follow approximately first-order kinetics. mdpi.com

Further studies on the chlorine-sensitized photooxidation of this compound have identified CF₃CCl₂Br and (CF₃CClBr)₂ as major products, which confirms that the initial step involves the attack of a chlorine atom to yield CF₃CClBr radicals. dcu.ie In the stratosphere, it is proposed that the oxidation of CF₃CHCl radicals leads to the primary formation of CF₃COCl and secondary products such as CF₂O and CO₂. dcu.ie

Interactive Data Table: Photocatalytic Degradation of Halothane (B1672932)

| Catalyst Support | Degradation Percentage (in 35 min) |

| TiO₂ coated on fiberglass mesh | 24% |

| TiO₂ on aluminum sheet with mesh | 80% |

| TiO₂ on aluminum sheet | 99.6% |

This table is based on data from a study on the photocatalysis of halothane using different TiO₂ support surfaces. mdpi.com

The principal chemical loss process for this compound in the troposphere is its reaction with hydroxyl (OH) radicals. nih.gov The rate coefficients for the reaction between OH radicals and various halogenated anesthetics, including this compound, have been measured and range from 0.44 to 2.7 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. nih.gov Based on these reaction rates, the atmospheric lifetime of this compound with respect to this sink is estimated to be approximately 2 to 4 years. nih.govnih.gov This relatively long lifetime allows for a fraction of the emitted compound to be transported to the stratosphere.

Role as a Model Compound for Understanding Halogenated Volatile Organic Compounds (VOCs) Behavior

This compound serves as a valuable model compound for studying the atmospheric behavior of more complex halogenated volatile organic compounds (VOCs). Its relatively simple structure, containing bromine, chlorine, and fluorine, allows for detailed investigation of the fundamental chemical and photochemical processes that govern the fate of this class of compounds in the atmosphere. dcu.ie Studies on its degradation pathways provide insights into the atmospheric chemistry of other halogenated anesthetics and industrial halocarbons. nih.govnih.gov

Implications for Atmospheric Ozone Chemistry

Due to its content of chlorine and bromine, atoms known to catalytically destroy stratospheric ozone, the atmospheric release of this compound has implications for ozone chemistry. nih.govdcu.ie With an atmospheric lifetime that permits transport to the stratosphere, it is estimated that up to 20% of the emitted anesthetic can reach this atmospheric layer. nih.gov

The ozone depletion potential (ODP) of this compound has been calculated to be significant, with values reported relative to CFC-11. nih.gov It is estimated to contribute approximately 1% to the total ozone depletion in the stratosphere, a contribution that gains importance as the global concentrations of other chlorofluorocarbons decrease. nih.gov The presence of both chlorine and bromine in the molecule is of particular concern, as bromine is significantly more efficient at destroying ozone than chlorine on a per-atom basis.

Atmospheric Properties of this compound

| Property | Value | Reference(s) |

| Atmospheric Lifetime | 2 - 4 years | nih.govnih.gov |

| Ozone Depletion Potential (relative to CFC-11) | Varies, can be up to 1.56 | nih.gov |

| Contribution to Stratospheric Ozone Depletion | ~1% | nih.gov |

Advanced Analytical and Spectroscopic Research Methodologies for 2 Bromo 1 Chloro 1,1,2 Trifluoroethane

Gas Chromatography and Mass Spectrometry in Research Applications

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile halogenated hydrocarbons like 2-bromo-1-chloro-1,1,2-trifluoroethane. labmanager.com This powerful combination allows for the effective separation of complex mixtures and the definitive identification and quantification of the individual components. labmanager.com The process involves vaporizing a sample and moving it through a column with a carrier gas. labmanager.com Different compounds travel at different speeds, and a mass spectrometer then identifies them. labmanager.com

Development of Quantitative Analytical Methods for Halogenated Compounds

The development of precise quantitative methods is crucial for monitoring halogenated compounds in various environments. Techniques such as purge-and-trap, coupled with GC-MS, have been optimized for the analysis of volatile halogenated hydrocarbons in water. nih.gov These methods can achieve detection limits in the nanogram per liter (ng/L) range, making them suitable for analyzing drinking water and even slightly contaminated matrices like those found in remote areas. nih.gov To enhance sensitivity, especially when transitioning from more traditional detectors like the electron capture detector (ECD) to mass spectrometry, large volume injection techniques can be employed. restek.com

For robust quantification, several factors are optimized:

Sample Preparation: Methods like liquid-liquid extraction or solid-phase microextraction (SPME) are often used to concentrate the analytes before GC-MS analysis.

Chromatographic Conditions: The choice of the GC column and temperature programming is critical for achieving good separation of the target compound from other substances in the sample.

Mass Spectrometry Parameters: Operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte are detected, significantly improves sensitivity and reduces interferences. restek.com

Table 1: GC-MS Analysis Parameters for Halogenated Compounds

| Parameter | Description | Relevance to this compound Analysis |

| Injection Technique | Purge-and-trap, Large Volume Injection | Concentrates the analyte, increasing sensitivity for trace-level detection. nih.govrestek.com |

| GC Column | Typically a non-polar or medium-polarity capillary column | Provides good separation of halogenated hydrocarbons based on their boiling points and polarities. |

| Ionization Mode | Electron Ionization (EI) | Creates a reproducible fragmentation pattern for compound identification. |

| Detection Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for accurate quantification. restek.com |

Identification and Quantification of Reaction Products and Intermediates in Complex Mixtures

GC-MS is an invaluable tool for identifying and quantifying the products and intermediates formed during the chemical reactions of this compound. For instance, in a study on the synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (an isomer of the target compound), GC-MS was used to identify the various reaction products. researchgate.net The mass spectra provide a "fingerprint" of a molecule, which can be compared against spectral libraries for identification. The NIST Mass Spectrometry Data Center is a key resource for this purpose. nih.gov The relative abundance of different ions in the mass spectrum helps in elucidating the structure of the compound. For this compound, the molecular ion peak and characteristic isotopic patterns from bromine and chlorine are key identifiers. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei.

Structural Elucidation using 1H, 13C, and 19F NMR

For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is used to confirm its structure. While the ¹H NMR spectrum of the pure compound would be simple due to the single proton, ¹³C and ¹⁹F NMR provide more detailed structural information. The ¹⁹F NMR is particularly informative for fluorinated compounds. The presence of different fluorine environments will result in distinct signals, and the coupling between adjacent fluorine atoms provides connectivity information.

Investigation of Stereochemical Aspects and Conformational Isomers

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. While standard NMR does not distinguish between enantiomers, the use of chiral auxiliary reagents can create a diastereomeric environment, allowing for their differentiation and the determination of enantiomeric purity.

Furthermore, rotation around the carbon-carbon single bond gives rise to different spatial arrangements known as conformational isomers or rotamers. Low-temperature NMR studies can be employed to "freeze out" these conformers, enabling the study of their individual structures and relative populations.

Vibrational Spectroscopy: Infrared and Raman Studies

The analysis of the IR and Raman spectra can reveal characteristic absorption bands corresponding to the stretching and bending of C-H, C-F, C-Cl, and C-Br bonds. This information is complementary to NMR data and helps to confirm the presence of these functional groups within the molecule.

High-Resolution Mass Spectrometry for Exact Mass Determination of Derivatives

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation and confirmation of organic molecules, including derivatives of this compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a compound, a critical step in identifying unknown substances or confirming the structure of newly synthesized derivatives.

The parent compound, this compound, has a molecular formula of C₂HBrClF₃ and a monoisotopic mass of approximately 195.89022 Da. nih.gov Its isomer, 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), shares the same molecular formula and, therefore, the same exact mass. sigmaaldrich.com

When this compound undergoes chemical reactions to form derivatives, the resulting products can be precisely characterized using HRMS. For instance, if the hydrogen atom is substituted, the change in the exact mass will correspond to the mass of the substituting atom or group.

A key aspect of the mass spectrometry of halogenated compounds is the characteristic isotopic pattern produced by bromine and chlorine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive pattern of peaks in the mass spectrum, which aids in the identification of compounds containing these elements.

One example of a derivative is 1,2-dibromo-1-chloro-1,2,2-trifluoroethane. chemicalbook.com The substitution of a hydrogen atom with a bromine atom significantly increases the molecular weight, and the resulting isotopic pattern in the mass spectrum would be more complex due to the presence of two bromine atoms and one chlorine atom.

The table below illustrates the exact mass of this compound and some of its related compounds and derivatives. This data is crucial for their unambiguous identification in complex mixtures.

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |

| This compound | C₂HBrClF₃ | 195.89022 nih.gov |

| 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane | C₂Br₂ClF₃ | 273.8007 chemicalbook.com |

| 1-Bromo-1-chloroethane | C₂H₄BrCl | 141.91849 nih.gov |

| 1-Bromo-2-chloroethane | C₂H₄BrCl | 141.91849 nih.gov |

| 2-Bromo-2-chloro-1,1,1-trifluoroethane | C₂HBrClF₃ | 197.38 sigmaaldrich.com |

This table is interactive. Users can sort the data by clicking on the column headers.

X-ray Diffraction Analysis for Solid-State Structural Elucidation of Related Halogenated Ethanes

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. numberanalytics.com In the solid state, molecules arrange themselves in a repeating three-dimensional pattern known as a crystal lattice. When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal. The resulting diffraction pattern of spots is unique to the crystal structure. By analyzing the position and intensity of these diffracted spots, it is possible to determine the precise arrangement of atoms within the molecule, including bond lengths, bond angles, and conformational details. youtube.com

The study of halogenated alkanes by X-ray diffraction provides crucial information on how halogen atoms participate in intermolecular interactions, such as halogen bonding, which can influence the physical properties of the substance, including melting point and density. For cubic crystal systems, the distance between Miller planes (d) can be determined, which is a fundamental parameter in defining the unit cell of the crystal. youtube.com

The general process of single-crystal X-ray diffraction analysis involves:

Growing a suitable single crystal of the compound.

Mounting the crystal on a goniometer in an X-ray diffractometer.

Irradiating the crystal with a monochromatic X-ray beam and collecting the diffraction data.

Solving the crystal structure using the collected data to generate an electron density map.

Refining the structural model to obtain precise atomic coordinates and other structural parameters.

The structural information obtained from XRD is complementary to the data from mass spectrometry, providing a complete picture of the molecule's identity and three-dimensional arrangement.

Theoretical and Computational Chemistry Studies of 2 Bromo 1 Chloro 1,1,2 Trifluoroethane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular properties. dtic.mil

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is often employed to predict reactivity by analyzing parameters derived from the electron density. For halogenated compounds, DFT calculations can support experimental findings and explain observed phenomena by modeling perturbations in the electronic structures of molecules. mdpi.com For instance, studies on the related anesthetic halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) have used DFT to conclude that changes in protein electronic structures are caused by interactions with the anesthetic molecule. mdpi.com

DFT methods are also used in the development of force field parameters by providing accurate data on molecular geometry and charge distribution, against which the empirical models are benchmarked. acs.org

Table 1: Example DFT-Calculated Properties for Halogenated Ethanes (Note: Data shown is illustrative of typical DFT outputs for related molecules, as specific data for 2-bromo-1-chloro-1,1,2-trifluoroethane is not readily available in the provided context.)

| Property | Method/Basis Set | Calculated Value | Reference Context |

| Dipole Moment | HF/6-311+G(2d,p) | 2.46 D | For Halothane researchgate.net |

| Atomic Charges | B3LYP/aug-cc-pvdz | Varies per atom | For Halothane acs.org |

Ab initio molecular orbital methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics to model molecular systems. dtic.mil These methods, such as Møller-Plesset Perturbation Theory (MP2) and Coupled-Cluster (CC) theory, are highly accurate for determining molecular geometries, interaction energies, and the characteristics of transition states. dtic.milmdpi.com

For halogenated anesthetics like halothane, ab initio methods have been used to study their complexes with biomolecules. mdpi.com High-level calculations, including CCSD(T) (Coupled-Cluster Singles-Doubles with Perturbative Triples), are employed to create benchmark characterizations of reaction potential energy surfaces. researchgate.net These calculations can identify and characterize stationary points, including pre-reaction complexes, transition states (TS), and post-reaction complexes, providing their relative energies. researchgate.net For example, in reactions involving haloethanes, the energy differences between various transition states (e.g., anti-E2 TS vs. syn-E2 TS) can be determined with high accuracy. researchgate.net

These computational approaches allow for the construction of detailed energy diagrams that map out the energetic landscape of a chemical reaction, which is crucial for understanding reaction mechanisms and kinetics.

Computational Modeling of Molecular Interactions

While quantum mechanics excels at describing individual molecules or small complexes, modeling the behavior of large ensembles of molecules, such as in a liquid or a solvated system, requires different computational strategies.

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. It is particularly valuable for studying the condensed-phase behavior and solvation properties of compounds like this compound. nih.govnih.gov

Studies on the related compound halothane have combined MD with free energy simulations to investigate its solvation in various solvents, including water, methanol, and n-hexane. nih.govsigmaaldrich.com These simulations can dissect the molecular determinants of solvation, revealing the roles of hydrophobic interactions and electronic polarizability. nih.gov For instance, it was found that while both additive and polarizable models could adequately describe halothane solvation in polar solvents like water, explicit inclusion of electronic polarization was essential for correctly modeling solvation in nonpolar environments. nih.gov

MD simulations are also used to study how small molecules like halogenated ethanes interact with and partition into complex biological environments, such as lipid bilayers or protein binding sites. nih.govnih.gov

Table 2: Solvation Free Energies of Halothane in Different Solvents (Data from simulations of the related isomer, 2-bromo-2-chloro-1,1,1-trifluoroethane)

| Solvent | Potential Model | Calculated ΔG_solv (kcal/mol) | Key Finding |

| Water | Additive & Polarizable | ~2.5 | Adequate description from both models nih.gov |

| Methanol | Polarizable | ~ -1.0 | Preferential solvation driven by hydrophobic interactions acs.orgnih.gov |

| n-Hexane | Polarizable | ~ -1.5 | Electronic polarizability is crucial for accuracy in nonpolar solvents nih.gov |

The accuracy of molecular dynamics simulations is critically dependent on the quality of the underlying force field—a set of empirical energy functions and parameters that describe the potential energy of a system of particles. nih.govumich.edu For novel or complex molecules like polyhalogenated ethanes, standard force fields may lack accurate parameters. acs.orgnih.gov

The process of parameter optimization involves developing new parameters for atomic charges, bond lengths, bond angles, and dihedral angles. umich.edu This is often achieved by fitting the force field's potential energy surface to high-quality data from ab initio quantum chemical calculations. nih.govumich.edu For instance, charges can be derived from methods like Natural Bond Orbital (NBO) analysis at a DFT level of theory. acs.org

Recently, protocols for developing polarizable force fields, which explicitly account for the induction effects of the local electrostatic environment, have been shown to improve the description of halogenated compounds. nih.gov These advanced force fields provide a more accurate representation of molecular interactions, which is imperative for correctly describing thermodynamic properties in various environments. nih.gov The goal is to develop transferable parameters that can reliably simulate the behavior of these compounds in the condensed phase. nih.govumich.edu

Potential Energy Surface (PES) Mapping for Reaction Pathways

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Mapping the PES is essential for understanding chemical reaction mechanisms, identifying stable intermediates, and locating the transition states that connect them. researchgate.netnih.gov

High-level ab initio methods, such as the explicitly correlated CCSD(T)-F12b method, are used to explore and analyze the stationary points on the PES for reactions involving haloalkanes. researchgate.net For example, studies on the reaction of the hydroxide (B78521) ion (OH⁻) with ethyl halides (CH₃CH₂Y, where Y = F, Cl, Br, I) have mapped out the complex PES for both substitution (Sₙ2) and elimination (E2) pathways. researchgate.net These maps reveal the relative energies of reactant complexes, transition states, and product complexes, showing which reaction channels are energetically favored. researchgate.net

For a molecule like this compound, PES mapping can elucidate the pathways of dehalogenation or dehydrohalogenation reactions, which are common for such compounds. beilstein-journals.org By identifying the lowest energy paths on the surface, researchers can predict the most likely reaction products and understand the factors controlling reactivity.

Studies of Bond Dissociation Energies and Thermochemical Stability

The thermochemical stability of a compound is fundamental to understanding its behavior and potential reactions. For 1-bromo-2-chloro-1,1,2-trifluoroethane (B1201992), its stability has been characterized through the determination of key thermodynamic quantities, particularly its enthalpies of formation, combustion, and phase changes. nist.gov These values, often determined via calorimetry and compiled in databases, provide insight into the energy stored within the molecule's chemical bonds.

Experimental studies have established the standard enthalpy of formation (ΔfH°), which indicates the total energy released or absorbed when the compound is formed from its constituent elements in their standard states. The NIST Chemistry WebBook provides curated values for the enthalpy of formation in both liquid and gaseous phases, derived from foundational research in haloalkane thermochemistry. nist.gov The standard liquid enthalpy of combustion (ΔcH°liquid) has also been measured, representing the heat released during complete combustion. nist.govchemeo.com This value is crucial for assessing the molecule's energy content.

Interactive Table: Thermochemical Properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane

| Property | Value | Units | Source |

|---|---|---|---|

| Standard Enthalpy of Combustion (Liquid) | -806.30 ± 5.20 | kJ/mol | nist.govchemeo.com |

| Standard Enthalpy of Formation (Gas) | -681.7 ± 5.3 | kJ/mol | nist.gov |

| Standard Enthalpy of Formation (Liquid) | -716.4 ± 5.2 | kJ/mol | nist.gov |

| Enthalpy of Vaporization (at 298.15 K) | 34.7 ± 0.1 | kJ/mol | nist.gov |

| Enthalpy of Fusion | 4.38 | kJ/mol | nist.gov |

| Entropy of Fusion | 29.9 | J/mol·K | nist.gov |

| Normal Boiling Point | 343.15 | K | nist.gov |

| Melting Point | 146.2 | K | nist.gov |

Conformational Analysis and Isomerization Pathways

The study of conformational isomers, or conformers, is essential for understanding the three-dimensional structure and reactivity of a molecule like 1-bromo-2-chloro-1,1,2-trifluoroethane. As a substituted ethane (B1197151), its conformational landscape is defined by the rotation around the central carbon-carbon single bond. This rotation gives rise to different spatial arrangements of the substituent atoms (Br, Cl, F, H).

While specific, detailed conformational analyses for 1-bromo-2-chloro-1,1,2-trifluoroethane are not extensively documented in the surveyed literature, the methodology for such a study is well-established. Theoretical and spectroscopic techniques are typically employed. figshare.comsigmaaldrich.com Computational chemistry methods, such as Density Functional Theory (DFT) or ab initio calculations, would be used to map the potential energy surface as a function of the dihedral angle of the C-C bond. This process identifies the stable conformers, which correspond to energy minima on this surface, such as the anti and gauche forms. The calculations also determine the energy barriers for rotation between these conformers, which are the transition states.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) could then be used to experimentally validate the theoretical findings. figshare.com By analyzing coupling constants in the molecule's NMR spectrum, information about the relative populations of the different conformers can be deduced. Isomerization pathways would refer to the process of converting between these conformers through rotation, with the rate of interconversion being dependent on the calculated energy barriers.

Predictive Modeling of Atmospheric Reactivity and Degradation Rates

Predictive modeling is a critical tool for assessing the environmental impact of halogenated compounds, including their atmospheric lifetime and contribution to ozone depletion or global warming. For 1-bromo-2-chloro-1,1,2-trifluoroethane, its atmospheric fate would be primarily dictated by its reactivity with hydroxyl (OH) radicals, which are the most significant oxidizing agents in the troposphere. mdpi.comrsc.org

The predictive modeling process involves several key steps:

Identification of Degradation Pathways: The primary atmospheric degradation mechanism is initiated by the reaction with OH radicals. This typically involves the abstraction of the sole hydrogen atom from the molecule: C₂HBrClF₃ + •OH → C₂BrClF₃• + H₂O

Calculation of Reaction Rate Constants: The rate constant for this hydrogen abstraction reaction is the most critical parameter for determining the compound's atmospheric lifetime. mdpi.com Theoretical chemistry methods, such as multiconformer transition state theory (MC-TST), are used to calculate this rate constant (kₒₕ) at various temperatures. mdpi.com These calculations model the transition state of the reaction to determine the activation energy.

Estimation of Atmospheric Lifetime: The atmospheric lifetime (τ) of the compound with respect to reaction with OH radicals is inversely proportional to the calculated rate constant. It is calculated using the formula: τ = 1 / (kₒₕ [OH]) where [OH] is the average global concentration of hydroxyl radicals in the troposphere.

Analysis of Degradation Products: Following the initial hydrogen abstraction, the resulting haloalkyl radical (C₂BrClF₃•) would rapidly react with atmospheric oxygen (O₂) to form a peroxy radical. Subsequent reactions with other atmospheric species, such as nitric oxide (NO), would lead to the formation of various degradation products. rsc.org

While specific kinetic data for the reaction of 1-bromo-2-chloro-1,1,2-trifluoroethane with OH radicals were not found in the reviewed literature, this established computational methodology allows for the prediction of its atmospheric reactivity and environmental persistence. mdpi.comnoaa.gov

Future Directions and Emerging Research Opportunities in 2 Bromo 1 Chloro 1,1,2 Trifluoroethane Chemistry

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

The presence of three different halogen atoms (bromine, chlorine, and fluorine) on a two-carbon backbone makes 2-bromo-1-chloro-1,1,2-trifluoroethane a versatile building block for synthetic chemistry. A key area of future research lies in the development of novel catalytic transformations that can selectively activate and functionalize the C-Br, C-Cl, or C-H bonds, leading to the synthesis of a wide array of valuable fluorinated molecules.

Recent studies have demonstrated the potential of using this compound in the synthesis of multi-halogenated alkenes. For instance, the reaction of phenols with halothane (B1672932) in the presence of potassium hydroxide (B78521) has been shown to produce aryl fluoroalkenyl ethers. beilstein-journals.org This transformation proceeds through a highly reactive difluoroethylene intermediate, highlighting the potential for catalytic systems to control the reaction pathways and enhance the selectivity for desired products. beilstein-journals.org

Future research in this area could focus on:

Catalyst-Controlled Selectivity: Developing catalysts that can selectively cleave a specific carbon-halogen bond, enabling precise control over the reaction outcome. nih.gov This could involve exploring a range of transition metal catalysts, organocatalysts, and photocatalysts.

Asymmetric Catalysis: Designing chiral catalysts to achieve the enantioselective synthesis of complex fluorinated molecules from halothane, which itself is a chiral molecule. wikipedia.org

Dehalogenation and Cross-Coupling Reactions: Investigating catalytic dehalogenation reactions to form valuable intermediates, followed by cross-coupling reactions to introduce new functional groups.

The selective transformation of this compound offers a pathway to novel fluorinated compounds that could find applications in pharmaceuticals, agrochemicals, and materials science.

Development of Sustainable Synthetic Processes and Green Chemistry Approaches

The historical synthesis of this compound involved processes such as the gas-phase bromination of 1,1,1-trifluoro-2-chloroethane at high temperatures. google.com In the context of modern chemical manufacturing, there is a significant impetus to develop more sustainable and environmentally benign synthetic routes. This aligns with the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of less hazardous substances. sci-hub.se

Future research in green chemistry approaches for this compound and its derivatives could include:

Alternative Synthetic Routes: Exploring new synthetic pathways that avoid harsh reaction conditions and the use of toxic reagents. This could involve biocatalysis or electrosynthesis.

Solvent Selection: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds in the synthesis and purification processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

While the production of halothane itself has declined, the principles of green chemistry are highly relevant to the synthesis of its derivatives and the broader field of fluorinated compound manufacturing. The development of greener synthetic methods is crucial for ensuring the long-term sustainability of this area of chemistry. nih.govresearchgate.netuokerbala.edu.iqacs.org

Advanced Applications in Materials Science and Polymer Chemistry

The unique properties of the trifluoromethyl group (CF3), such as high electronegativity, hydrophobicity, and metabolic stability, make it a desirable feature in advanced materials. This compound serves as a valuable precursor for introducing this and other fluorinated motifs into polymers and other materials.

Emerging research opportunities in this domain include:

Functional Polymers: Utilizing this compound as a monomer or initiator in polymerization reactions to create novel fluorinated polymers with tailored properties, such as thermal stability, chemical resistance, and low surface energy.

Surface Modification: Employing halothane derivatives to modify the surfaces of materials, imparting properties like hydrophobicity or oleophobicity.

Biomaterials: Investigating the interactions of halothane and its derivatives with biological membranes and proteins to inform the design of new biomaterials and drug delivery systems. nih.gov Studies have shown that halothane can alter the domain structure of lipid membranes, which has implications for understanding its biological activity and for designing molecules that can modulate membrane properties. nih.gov

Halogen Bonding in Crystal Engineering: Exploring the ability of this compound to act as a halogen-bond donor to construct novel supramolecular assemblies and crystalline materials with interesting optical or electronic properties. researchgate.net

The data table below summarizes the physical properties of this compound, which are critical for its application in materials synthesis.

| Property | Value |

| Molecular Formula | C₂HBrClF₃ |

| Molar Mass | 197.38 g/mol nih.gov |

| Boiling Point | 50.2 °C wikipedia.org |

| Density | 1.871 g/cm³ (at 20 °C) wikipedia.org |

Further Elucidation of Environmental Pathways and Long-Term Fate in the Atmosphere

While the use of this compound has diminished, understanding its environmental impact remains important, particularly due to its historical release and its role as a representative halogenated hydrocarbon. The primary atmospheric removal process for halothane is reaction with hydroxyl (OH) radicals. oup.com

Key areas for future research into the environmental fate of this compound include:

Degradation Product Identification: Comprehensive identification and quantification of the atmospheric degradation products of halothane. Studies have indicated the formation of compounds such as trifluoroacetyl chloride (CF₃COCl) and other halogenated species. dcu.ie

Ozone Depletion and Global Warming Potentials: Continued refinement of the ozone depletion potential (ODP) and global warming potential (GWP) of halothane. While its atmospheric lifetime is relatively short (around 4-7 years), its bromine content gives it a significant ODP. oup.com

The following table presents key environmental data for this compound.

| Environmental Parameter | Value | Reference |

| Atmospheric Lifetime | 4.0 - 7.0 years | oup.com |

| Ozone Depletion Potential (ODP) | 1.56 | oup.com |

| Global Warming Potential (GWP, 100-year) | ~50 times that of CO₂ | wikipedia.org |

| Reaction Rate with OH Radicals | 0.44 to 2.73 x 10⁻¹⁴ cm³ molec⁻¹ s⁻¹ | oup.com |

Further research will provide a more complete picture of the long-term environmental consequences of halogenated compounds like this compound.

Integration with Flow Chemistry and Automated Synthesis Paradigms for Derivative Synthesis

The transition from traditional batch chemistry to continuous flow processing and automated synthesis offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. mdpi.comresearchgate.net These modern synthesis paradigms are particularly well-suited for the synthesis of this compound derivatives, especially when dealing with highly reactive intermediates or exothermic reactions.

Future research in this area should focus on:

Development of Flow-Based Syntheses: Designing and optimizing continuous flow reactors for the synthesis of halothane derivatives. This could enable better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions and identify optimal parameters for the synthesis of new derivatives.